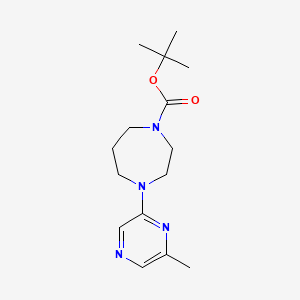
tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate
Übersicht
Beschreibung
“tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate” is a chemical compound with the molecular formula C17H21N3O3 . It has a molecular weight of 315.37 . The compound is also known as "tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H21N3O3/c1-12-9-18-11-15(20-12)22-14-7-5-13(6-8-14)10-19-16(21)23-17(2,3)4/h5-9,11H,10H2,1-4H3,(H,19,21) . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Wissenschaftliche Forschungsanwendungen
Environmental Applications
Synthetic phenolic antioxidants (SPAs), including compounds like tert-butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate, are extensively used in various products to prolong shelf life by retarding oxidative reactions. Recent studies have focused on the environmental presence, human exposure, and potential toxicity of SPAs. These compounds and their transformation products have been detected in multiple environmental matrices such as indoor dust, outdoor air, sea sediment, river water, and even within human tissues. Investigations into human exposure pathways have highlighted ingestion through food and dust, and the use of personal care products. Furthermore, toxicity studies have raised concerns about the potential hepatic toxicity, endocrine-disrupting effects, and carcinogenic properties of some SPAs, urging further research into novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Industrial Applications
In the industrial sector, compounds like this compound are used as fuel additives to enhance the octane rating and reduce exhaust pollution. The review by Marsh et al. (1999) elaborates on the thermophysical property measurements of mixtures containing ethers like MTBE, TAME, and others with non-polar solvents. The review serves as a critical resource, detailing the classes of mixtures and the types of properties studied, thus providing insights into where sufficient data are available and where further property measurements are needed (Marsh, Niamskul, Gmehling, & Bölts, 1999).
Environmental Remediation
The decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor, as discussed by Hsieh et al. (2011), showcases an innovative approach to addressing environmental pollution caused by such compounds. This method demonstrates the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE, thereby highlighting a potential method for mitigating environmental pollution from such ethers (Hsieh, Tsai, Chang, & Tsao, 2011).
Eigenschaften
IUPAC Name |
tert-butyl 4-(6-methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-12-10-16-11-13(17-12)18-6-5-7-19(9-8-18)14(20)21-15(2,3)4/h10-11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGZPWCPRKQDJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol](/img/structure/B1407586.png)
![1-[5-(3-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1407588.png)
![[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate](/img/structure/B1407590.png)
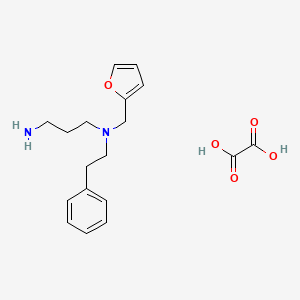
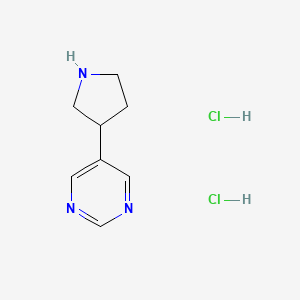
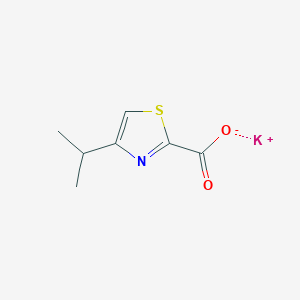
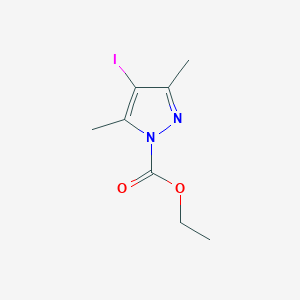
![[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride](/img/structure/B1407598.png)


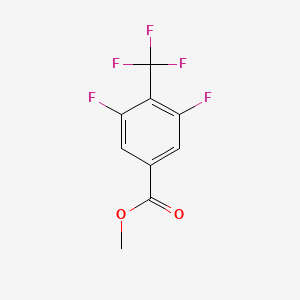
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride](/img/structure/B1407606.png)


